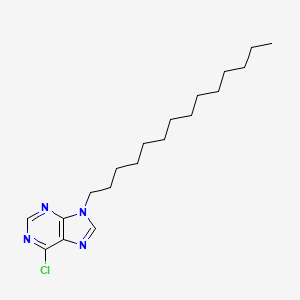
6-Chloro-9-tetradecyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-tetradecyl-9H-purine: is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-tetradecyl-9H-purine typically involves the alkylation of 6-chloropurine with tetradecyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often require heating to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions: 6-Chloro-9-tetradecyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chloro group.
Alkylation and Acylation: The purine ring can be further modified by introducing alkyl or acyl groups at different positions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Major Products:
Nucleophilic Substitution: Formation of 6-aminopurine or 6-thiopurine derivatives.
Oxidation: Formation of purine oxides.
科学的研究の応用
Chemistry: 6-Chloro-9-tetradecyl-9H-purine is used as a building block in the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It serves as a model compound to understand the behavior of purine analogs in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties are leveraged in the design of new materials with specific functions .
作用機序
The mechanism of action of 6-Chloro-9-tetradecyl-9H-purine involves its interaction with nucleic acids and proteins. The chloro group at the 6th position allows for specific binding to nucleophilic sites on DNA and RNA, potentially disrupting their normal functions. The tetradecyl chain enhances the compound’s lipophilicity, facilitating its entry into cells and interaction with intracellular targets .
Molecular Targets and Pathways:
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting replication and transcription processes.
Proteins: It may bind to specific proteins involved in nucleic acid metabolism, inhibiting their activity
類似化合物との比較
6-Chloropurine: A simpler analog without the tetradecyl chain, used in similar research applications.
9-Alkylpurines: Compounds with various alkyl chains at the 9th position, studied for their diverse biological activities
Uniqueness: 6-Chloro-9-tetradecyl-9H-purine stands out due to the combination of the chloro group and the long tetradecyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
68180-22-3 |
|---|---|
分子式 |
C19H31ClN4 |
分子量 |
350.9 g/mol |
IUPAC名 |
6-chloro-9-tetradecylpurine |
InChI |
InChI=1S/C19H31ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-16-23-17-18(20)21-15-22-19(17)24/h15-16H,2-14H2,1H3 |
InChIキー |
FVINPXVWYUFWLJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















